molecular formula C17H18N4O4 B11492459 1-(1,3-Benzodioxol-5-ylmethyl)-4-(3-nitropyridin-2-yl)piperazine

1-(1,3-Benzodioxol-5-ylmethyl)-4-(3-nitropyridin-2-yl)piperazine

Cat. No.: B11492459
M. Wt: 342.35 g/mol
InChI Key: BKJGMRCXCXBWBX-UHFFFAOYSA-N
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Description

1-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-(3-nitropyridin-2-yl)piperazine is a complex organic compound that features a benzodioxole ring, a nitropyridine moiety, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(3-nitropyridin-2-yl)piperazine typically involves multi-step organic reactions. One common approach is to start with the benzodioxole derivative and the nitropyridine derivative, followed by a series of coupling reactions to form the final product. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. This may include continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

1-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-(3-nitropyridin-2-yl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

1-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-(3-nitropyridin-2-yl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(3-nitropyridin-2-yl)piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-(3-nitropyridin-2-yl)piperazine is unique due to its combination of structural features, which confer specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C17H18N4O4

Molecular Weight

342.35 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-(3-nitropyridin-2-yl)piperazine

InChI

InChI=1S/C17H18N4O4/c22-21(23)14-2-1-5-18-17(14)20-8-6-19(7-9-20)11-13-3-4-15-16(10-13)25-12-24-15/h1-5,10H,6-9,11-12H2

InChI Key

BKJGMRCXCXBWBX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=C(C=CC=N4)[N+](=O)[O-]

Origin of Product

United States

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